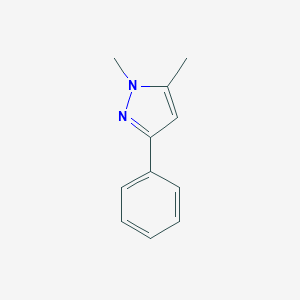

1,5-Dimethyl-3-phenylpyrazole

描述

Structure

3D Structure

属性

IUPAC Name |

1,5-dimethyl-3-phenylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-9-8-11(12-13(9)2)10-6-4-3-5-7-10/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVZWCCJQQCROGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20145200 | |

| Record name | 1,5-dimethyl-3-phenylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20145200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10250-60-9 | |

| Record name | 1,5-Dimethyl-3-phenyl-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10250-60-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-dimethyl-3-phenylpyrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010250609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-dimethyl-3-phenylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20145200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1,5-Dimethyl-3-phenylpyrazole CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,5-Dimethyl-3-phenylpyrazole, including its chemical properties, synthesis, and known biological activities. The information is intended for researchers and professionals in the fields of chemistry and drug development.

Core Compound Information

This compound is a heterocyclic aromatic organic compound. It is important to distinguish it from its structural isomer, 3,5-dimethyl-1-phenylpyrazole, as both share the same molecular formula and weight, but differ in the substitution pattern on the pyrazole ring.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 10250-60-9 | |

| Molecular Formula | C₁₁H₁₂N₂ | |

| Molecular Weight | 172.23 g/mol | |

| IUPAC Name | 1,5-dimethyl-3-phenyl-1H-pyrazole |

Synthesis of Pyrazole Derivatives

While a specific detailed protocol for this compound was not found in the provided search results, a general and widely used method for the synthesis of N-substituted pyrazoles is the Paal-Knorr reaction. This involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.

General Experimental Protocol: Synthesis of a 1,5-Disubstituted-3-phenylpyrazole

This protocol is a generalized representation of a common synthetic route for this class of compounds.

-

Reaction Setup: A round-bottomed flask is charged with a 1,3-dicarbonyl compound (1.0 mmol) and a substituted hydrazine (e.g., methylhydrazine) (1.0 mmol) in a suitable solvent such as ethanol (10 mL).

-

Catalyst Addition: A catalytic amount of an acid or base catalyst may be added to facilitate the reaction.

-

Reaction Conditions: The reaction mixture is stirred at room temperature or heated under reflux for a specified time, typically ranging from a few hours to overnight.

-

Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is then purified, typically by column chromatography on silica gel, to yield the desired pyrazole derivative.

Biological Activities and Potential Applications

Pyrazole derivatives are a well-established class of compounds with a broad spectrum of pharmacological activities.[1][2][3] These activities include anti-inflammatory, analgesic, antipyretic, antimicrobial, and anticancer effects.[1][2][3][4][5][6][7]

While specific quantitative biological data for this compound is limited in the provided search results, the general pyrazole scaffold is known to interact with various biological targets. For instance, some pyrazole derivatives are known to be inhibitors of enzymes such as cyclooxygenase (COX), which is implicated in inflammation.[2][6]

Potential Signaling Pathway Involvement

Given the known anti-inflammatory properties of many pyrazole derivatives, a potential (though not specifically confirmed for this compound) mechanism of action could involve the inhibition of inflammatory pathways. A simplified, hypothetical signaling pathway is depicted below.

Caption: Hypothetical inhibition of the cyclooxygenase (COX) pathway by a pyrazole compound.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and subsequent biological evaluation of a novel pyrazole compound.

Caption: General workflow from synthesis to biological evaluation of pyrazole derivatives.

References

- 1. academicstrive.com [academicstrive.com]

- 2. mdpi.com [mdpi.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. 1-phenyl-1H-pyrazole derivatives with antiinflammatory, analgesic and antipiretic activities. | Semantic Scholar [semanticscholar.org]

- 5. 1-phenyl-1H-pyrazole derivatives with antiinflammatory, analgesic and antipiretic activities [pubmed.ncbi.nlm.nih.gov]

- 6. synthesis-of-pyrazole-based-1-5-diaryl-compounds-as-potent-anti-inflammatory-agents - Ask this paper | Bohrium [bohrium.com]

- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 1,5-Dimethyl-3-phenylpyrazole in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 1,5-Dimethyl-3-phenylpyrazole. Due to the limited availability of specific quantitative solubility data for this compound in the public domain, this document focuses on providing qualitative solubility information, a detailed experimental protocol for solubility determination, and comparative data from a structurally similar compound, 3,5-dimethylpyrazole, to offer valuable insights for research and development applications.

Introduction to this compound

This compound is a heterocyclic organic compound belonging to the pyrazole family. The pyrazole nucleus is a key structural motif in many pharmaceutically active compounds, exhibiting a wide range of biological activities. Understanding the solubility of such compounds in various organic solvents is crucial for their synthesis, purification, formulation, and in vitro/in vivo testing.

Solubility of this compound

Qualitative Solubility

Qualitative assessments indicate that this compound is generally soluble in polar organic solvents. Specific mentions from chemical suppliers and databases suggest solubility in:

-

Methanol

-

Dimethyl Sulfoxide (DMSO)

It is expected to exhibit good solubility in other common organic solvents such as ethanol, acetone, and ethyl acetate, a characteristic typical for many pyrazole derivatives.

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data (e.g., in g/L or mol/L at various temperatures) for this compound in a range of organic solvents is not extensively reported in peer-reviewed literature or publicly accessible databases. The octanol-water partition coefficient (logP) is a calculated measure of lipophilicity, which for this compound is estimated to be 2.396, suggesting moderate lipophilicity and therefore a preference for organic solvents over water.[1]

To provide a relevant quantitative reference, the following table summarizes the experimentally determined mole fraction solubility (x₁) of a structurally related compound, 3,5-dimethylpyrazole , in various organic solvents at different temperatures. This data can serve as a useful surrogate for estimating the behavior of this compound.

Table 1: Mole Fraction Solubility (x₁) of 3,5-Dimethylpyrazole in Various Organic Solvents at Different Temperatures (K) [2]

| Temperature (K) | Methanol | Ethanol | n-Propanol | Isopropanol | 1-Butanol | Ethyl Acetate | Acetone | Toluene | Acetonitrile |

| 283.15 | 0.3255 | 0.3341 | 0.3663 | 0.3398 | 0.4077 | 0.3269 | 0.3241 | 0.2833 | 0.2468 |

| 288.15 | 0.3542 | 0.3639 | 0.3986 | 0.3701 | 0.4428 | 0.3561 | 0.3529 | 0.3101 | 0.2721 |

| 293.15 | 0.3851 | 0.3959 | 0.4332 | 0.4027 | 0.4802 | 0.3875 | 0.3839 | 0.3387 | 0.2993 |

| 298.15 | 0.4183 | 0.4302 | 0.4703 | 0.4376 | 0.5201 | 0.4213 | 0.4172 | 0.3693 | 0.3285 |

| 303.15 | 0.4541 | 0.4671 | 0.5101 | 0.4751 | 0.5627 | 0.4577 | 0.453 | 0.4021 | 0.3599 |

| 308.15 | 0.4926 | 0.5067 | 0.5527 | 0.5153 | 0.6081 | 0.4968 | 0.4913 | 0.4372 | 0.3936 |

| 313.15 | 0.534 | 0.5492 | 0.5984 | 0.5583 | 0.6565 | 0.5388 | 0.5323 | 0.4748 | 0.4298 |

Experimental Protocol for Solubility Determination

The following is a generalized yet detailed methodology for determining the solubility of a solid organic compound like this compound in an organic solvent. The isothermal saturation method is a commonly employed and reliable technique.

Principle

A supersaturated solution of the compound in the solvent of interest is prepared and allowed to equilibrate at a constant temperature. Once equilibrium is reached (i.e., the solution is saturated), the concentration of the dissolved solute is determined analytically.

Materials and Apparatus

-

This compound (or the compound of interest)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, etc.) of high purity

-

Analytical balance (±0.0001 g)

-

Thermostatic water bath with temperature control (±0.1 °C)

-

Vials or flasks with airtight seals

-

Magnetic stirrer and stir bars

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument (e.g., UV-Vis spectrophotometer, Gas Chromatography).

Experimental Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Place the vial in a thermostatic water bath set to the desired temperature.

-

Stir the mixture vigorously using a magnetic stirrer for a sufficient time to reach equilibrium. The time required for equilibration can vary and may need to be determined experimentally (typically several hours to a couple of days).

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, stop the stirring and allow the undissolved solid to settle for a predetermined period (e.g., 2-4 hours) while maintaining the constant temperature.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe (to the same temperature as the experiment to avoid precipitation).

-

Immediately filter the collected sample through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microparticles.

-

-

Quantitative Analysis:

-

Dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated HPLC or other suitable analytical method to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

From the determined concentration and the dilution factor, calculate the solubility of the compound in the solvent at the specified temperature. The solubility can be expressed in various units, such as g/L, mg/mL, or mole fraction.

-

Experimental Workflow Diagram

Logical Classification of Solubility

For a more general understanding of a compound's solubility characteristics, a qualitative classification can be performed. This involves testing the solubility in a series of solvents with different properties (e.g., polarity, pH). The following diagram illustrates a logical workflow for such a classification.

Conclusion

References

A Technical Guide to the Spectroscopic Data of Dimethyl-Phenylpyrazole Isomers

To: Researchers, Scientists, and Drug Development Professionals

Subject: In-depth Technical Guide on the Spectroscopic Data of 1,5-Dimethyl-3-phenylpyrazole and its Isomer, 3,5-Dimethyl-1-phenylpyrazole

This document provides a detailed overview of the spectroscopic data for dimethyl-phenylpyrazole, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Important Note on Isomers: The initial request specified This compound . However, a comprehensive search of available scientific literature and databases indicates a scarcity of specific spectroscopic data for this particular isomer. The significantly more common and well-characterized isomer is 3,5-Dimethyl-1-phenylpyrazole . This guide will present the detailed spectroscopic data for 3,5-Dimethyl-1-phenylpyrazole, as it serves as a valuable reference for this class of compounds. The structural difference lies in the position of the phenyl group and the N-methyl group on the pyrazole ring.

Spectroscopic Data of 3,5-Dimethyl-1-phenylpyrazole

The following sections summarize the key spectroscopic data obtained for the characterization of 3,5-Dimethyl-1-phenylpyrazole (CAS: 1131-16-4, Molecular Formula: C₁₁H₁₂N₂, Molecular Weight: 172.23 g/mol ).[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum provides information on the number of different types of protons and their chemical environments.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Provisional Assignment |

| 7.46 - 7.33 | Multiplet | 4H | m-H & p-H of Phenyl Ring |

| 7.29 - 7.19 | Multiplet | 1H | o-H of Phenyl Ring |

| 5.90 | Singlet | 1H | C4-H of Pyrazole Ring |

| 2.25 | Singlet | 6H | C3-CH₃ and C5-CH₃ |

| Table 1: ¹H NMR data for 3,5-Dimethyl-1-phenylpyrazole in CDCl₃.[3] |

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule.

| Chemical Shift (δ) ppm | Provisional Assignment |

| 148.1 | C3 or C5 of Pyrazole Ring |

| 139.4 | C5 or C3 of Pyrazole Ring |

| 138.4 | C1' (ipso-C) of Phenyl Ring |

| 128.3 | C3'/C5' or C2'/C6' of Phenyl Ring |

| 126.4 | C4' of Phenyl Ring |

| 124.0 | C2'/C6' or C3'/C5' of Phenyl Ring |

| 106.4 | C4 of Pyrazole Ring |

| 12.9 | C3-CH₃ or C5-CH₃ |

| 11.8 | C5-CH₃ or C3-CH₃ |

| Table 2: ¹³C NMR data for 3,5-Dimethyl-1-phenylpyrazole in CDCl₃.[3] |

Infrared (IR) Spectroscopy

While a specific, fully assigned IR spectrum for 3,5-Dimethyl-1-phenylpyrazole was not available in the searched literature, the expected characteristic absorption bands can be predicted based on its functional groups. The IR spectrum is crucial for identifying the types of bonds present in a molecule.[4][5]

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H Stretch | Aromatic (Phenyl & Pyrazole) |

| 3000 - 2850 | C-H Stretch | Aliphatic (Methyl) |

| ~1600, 1585, 1500, 1450 | C=C Stretch | Aromatic Ring |

| ~1570 | C=N Stretch | Pyrazole Ring |

| 770 - 730 and 710 - 690 | C-H Bend (out-of-plane) | Monosubstituted Phenyl |

| Table 3: Expected characteristic IR absorption bands for 3,5-Dimethyl-1-phenylpyrazole. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.

| m/z | Relative Intensity | Proposed Fragment |

| 172 | 99.99% | [M]⁺ (Molecular Ion) |

| 171 | 69.30% | [M-H]⁺ |

| 173 | 13.00% | [M+H]⁺ (Isotopic Peak) |

| 51 | 36.50% | C₄H₃⁺ |

| 39 | 25.00% | C₃H₃⁺ |

| Table 4: Key fragments from the GC-MS (Electron Ionization) of 3,5-Dimethyl-1-phenylpyrazole.[1] |

An Electrospray Ionization (ESI) mass spectrum also shows a prominent peak at m/z = 173, corresponding to the protonated molecule [M+H]⁺.[3]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques described above.

NMR Spectroscopy

Samples for ¹H and ¹³C NMR are typically prepared by dissolving approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃).[3] Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (0.00 ppm).[3] The spectra are recorded on a spectrometer operating at a frequency of 200 MHz or higher for protons.[3]

IR Spectroscopy

For liquid samples like 3,5-dimethyl-1-phenylpyrazole, the spectrum can be obtained neat by placing a thin film of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[1] Alternatively, solid samples can be prepared as a KBr pellet, where a small amount of the sample is ground with KBr powder and pressed into a transparent disk, or as a mull with an agent like Nujol.[6] The sample is then placed in an FTIR spectrometer for analysis.[6]

Mass Spectrometry

For Electron Ionization (EI), a volatile sample is introduced into the ion source of the mass spectrometer, often via a Gas Chromatograph (GC) for separation and purification.[7] The molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[8] For Electrospray Ionization (ESI), the sample is dissolved in a suitable solvent and pumped through a capillary at high voltage, creating an aerosol of charged droplets.[3] This is a "soft" ionization technique that typically results in the observation of the protonated molecular ion [M+H]⁺.[9]

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a synthesized organic compound.

References

- 1. Dimethylphenylpyrazole | C11H12N2 | CID 70800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1H-Pyrazole, 3,5-dimethyl-1-phenyl- [webbook.nist.gov]

- 3. rsc.org [rsc.org]

- 4. teachersinstitute.yale.edu [teachersinstitute.yale.edu]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Mass Spectrometry [www2.chemistry.msu.edu]

- 8. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. rsc.org [rsc.org]

Biological activity of 1,5-Dimethyl-3-phenylpyrazole derivatives

An In-depth Technical Guide to the Biological Activity of 1,5-Dimethyl-3-phenylpyrazole Derivatives

Introduction

The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms, which serves as a versatile scaffold in medicinal chemistry.[1][2] Derivatives of pyrazole have demonstrated a wide spectrum of pharmacological properties, including anti-inflammatory, anticancer, antimicrobial, analgesic, and antipyretic activities.[2][3][4] Among these, derivatives featuring a this compound core are of significant interest due to their potent and varied biological effects. This technical guide provides a comprehensive overview of the biological activities of these derivatives, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. It includes quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to support researchers and professionals in drug development.

Anticancer Activity

Derivatives of the pyrazole scaffold have been extensively investigated for their potential as anticancer agents.[5][6] Studies have shown that these compounds can inhibit the growth of various cancer cell lines through mechanisms such as the induction of apoptosis, cell cycle arrest, and inhibition of crucial signaling pathways.

One area of focus has been the inhibition of urokinase-type plasminogen activator (uPA), an enzyme overexpressed in many cancers. Certain tricyclic heteroaromatic analogues have demonstrated potent antiproliferative activity by inducing S-phase cell cycle arrest, potentially through uPA inhibition.[5] Another significant target is the Myeloid Cell Leukemia-1 (MCL-1) protein, an antiapoptotic member of the BCL-2 family. Phenylpyrazole derivatives have been identified as a new class of selective MCL-1 inhibitors, inducing caspase-dependent apoptosis in leukemia cells.[7]

Quantitative Data: Anticancer Activity

The cytotoxic effects of various pyrazole derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this activity.

| Compound Class | Cancer Cell Line | IC50 Value | Reference Drug | IC50 (Reference) | Citation |

| Pyrazole Benzamide/Dihydro Triazinone | HCT-116 (Colon) | 7.74 - 82.49 µg/mL | Doxorubicin | 5.23 µg/mL | [6] |

| Pyrazole Benzamide/Dihydro Triazinone | MCF-7 (Breast) | 4.98 - 92.62 µg/mL | Doxorubicin | 4.17 µg/mL | [6] |

| 1,3,4-Triarylpyrazoles | Multiple Lines | - | - | - | [6] |

| Substituted Pyrazoles | A549 (Lung) | 8.0 µM | - | - | [6] |

| Substituted Pyrazoles | HeLa (Cervical) | 9.8 µM | - | - | [6] |

| Substituted Pyrazoles | MCF-7 (Breast) | 5.8 µM | - | - | [6] |

| 1,5-Diaryl Pyrazoles (T2, T3) | A549 (Lung) | Active | Cisplatin | - | [8] |

| 1,5-Diaryl Pyrazoles (T6) | HepG2 (Liver) | Active | Cisplatin | - | [8] |

| Phenylpyrazole (GQN-B37-Me) | MV-4-11 (Leukemia) | Effective | - | - | [7] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of chemical compounds.[6]

-

Cell Seeding: Cancer cells (e.g., A549, MCF-7, HCT-116) are seeded into 96-well plates at a specific density and incubated to allow for adherence.[6][8]

-

Compound Treatment: The cells are treated with various concentrations of the synthesized pyrazole derivatives and incubated for a specified period (typically 24-72 hours). A positive control (e.g., Doxorubicin, Cisplatin) and a negative control (vehicle, e.g., DMSO) are included.[6][8]

-

MTT Addition: After incubation, the media is removed, and MTT solution is added to each well. The plate is incubated for another 3-4 hours, allowing viable cells with active mitochondrial dehydrogenases to convert the yellow MTT into purple formazan crystals.[8]

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined from the dose-response curve.

Mechanism Visualization: MCL-1 Inhibition Pathway

Caption: Phenylpyrazole derivatives inhibit MCL-1, leading to apoptosis.

Anti-inflammatory Activity

Inflammation is a biological response implicated in numerous diseases.[8] Pyrazole derivatives, most notably the 1,5-diarylpyrazole celecoxib, are well-known for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][9] The COX enzymes, particularly COX-2, are responsible for the production of prostaglandins, which are key mediators of inflammation.[9]

Research has focused on developing novel pyrazole derivatives with high potency and selectivity for COX-2 over COX-1 to minimize gastrointestinal side effects associated with non-selective NSAIDs.[8][9]

Quantitative Data: Anti-inflammatory Activity

The anti-inflammatory potential is often assessed by measuring the inhibition of COX enzymes (in vitro) and the reduction of edema in animal models (in vivo).

| Compound Class | Assay | Activity | Selectivity Index (COX-2/COX-1) | Reference Drug | Citation |

| 1,5-Diaryl Pyrazole (T3) | COX-1 Inhibition | IC50 = 4.655 µM | 5.96 | Diclofenac Sodium | [8] |

| 1,5-Diaryl Pyrazole (T5) | COX-1 Inhibition | IC50 = 5.596 µM | 7.16 | Diclofenac Sodium | [8] |

| 1,3,4,5-Tetrasubstituted Pyrazole (117a) | In vitro inhibition | 93.80% | - | Diclofenac Sodium (90.21%) | [2] |

| Pyrazole Hydrazinecarboxamide (4) | Carrageenan-induced paw edema | Better than reference | - | Diclofenac Sodium | [1] |

| 1-Phenyl-1H-pyrazole derivatives | Carrageenan-induced paw edema | Strong activity | - | - | [3] |

Experimental Protocol: Carrageenan-Induced Paw Edema

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.[10][11]

-

Animal Grouping: Rats or mice are divided into several groups: a control group, a standard drug group (e.g., Diclofenac sodium), and test groups receiving different doses of the pyrazole derivatives.[1]

-

Compound Administration: The test compounds and the standard drug are administered orally or intraperitoneally.

-

Induction of Inflammation: After a set period (e.g., 1 hour), a sub-plantar injection of carrageenan (a phlogistic agent) is administered into the hind paw of each animal to induce localized edema.

-

Paw Volume Measurement: Paw volume is measured using a plethysmometer at various time points (e.g., 0, 1, 2, 3, 4 hours) after the carrageenan injection.

-

Data Analysis: The percentage inhibition of edema in the drug-treated groups is calculated by comparing their paw volume increase to that of the control group.

Mechanism Visualization: COX-2 Inhibition

Caption: Pyrazole derivatives selectively inhibit COX-2 to reduce inflammation.

Antimicrobial Activity

The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. Pyrazole derivatives have shown promising activity against a range of bacteria and fungi.[1][4] The mechanism often involves the disruption of essential cellular processes in the microbes. Structure-activity relationship (SAR) studies indicate that the antimicrobial potency can be significantly influenced by the nature of substituents on the pyrazole core and associated phenyl rings, with electron-withdrawing groups often enhancing activity.[12]

Quantitative Data: Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the primary metric for antimicrobial activity, representing the lowest concentration of a compound that inhibits visible microbial growth.

| Compound Class | Microorganism | MIC Value (µg/mL) | Standard Drug | MIC (Standard) | Citation |

| Pyrazole Derivative (3) | Escherichia coli (Gram -) | 0.25 | Ciprofloxacin | 0.5 | [1] |

| Pyrazole Derivative (4) | Streptococcus epidermidis (Gram +) | 0.25 | Ciprofloxacin | 4 | [1] |

| Pyrazole Derivative (2) | Aspergillus niger (Fungus) | 1 | Clotrimazole | - | [1] |

| Phenyl Pyrazole Derivatives | Aspergillus niger (Fungus) | 0.2 | Fluconazole | - | [12] |

| Phenyl Pyrazole Derivatives | Candida albicans (Fungus) | 50 | Fluconazole | - | [12] |

| 3,5-Dimethyl Azopyrazoles | E. coli, S. aureus | Moderate Activity | Ciprofloxacin | - | [4] |

Experimental Protocol: Disc Diffusion Method

This method is widely used for preliminary screening of antimicrobial activity.[1]

-

Media Preparation: A suitable agar medium (e.g., Nutrient Agar for bacteria, Sabouraud's Dextrose Agar for fungi) is prepared and poured into sterile Petri plates.[1]

-

Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.

-

Disc Application: Sterile paper discs impregnated with a known concentration of the test compound are placed on the agar surface. Standard antibiotic discs (e.g., Ciprofloxacin) and a solvent control disc are also applied.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Zone of Inhibition Measurement: The diameter of the clear zone around each disc, where microbial growth is inhibited, is measured in millimeters. A larger zone indicates greater antimicrobial activity.

Workflow and Synthesis

The development of novel biologically active pyrazole derivatives typically follows a structured workflow involving synthesis, characterization, and biological screening.

General Workflow: Synthesis to Screening

Caption: General workflow for pyrazole derivative drug discovery.

Conclusion

Derivatives of this compound represent a highly promising class of compounds with a remarkable breadth of biological activities. Their efficacy as anticancer, anti-inflammatory, and antimicrobial agents has been well-documented. The core scaffold is amenable to chemical modification, allowing for the fine-tuning of activity and selectivity towards specific biological targets like COX-2 and MCL-1. The quantitative data and established experimental protocols summarized in this guide provide a solid foundation for further research. Future work focusing on structure-activity relationship studies, mechanistic elucidation, and in vivo validation will be critical in translating these promising scaffolds into clinically effective therapeutic agents.

References

- 1. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 1-phenyl-1H-pyrazole derivatives with antiinflammatory, analgesic and antipiretic activities. | Semantic Scholar [semanticscholar.org]

- 4. jocpr.com [jocpr.com]

- 5. researchgate.net [researchgate.net]

- 6. srrjournals.com [srrjournals.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives: Molecular Modeling, Synthesis, In Vitro Activity, and Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [PDF] Synthesis and Anti-inflammatory Activity of Some Novel Pyrazole Derivatives of Gallic Acid | Semantic Scholar [semanticscholar.org]

- 11. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ajpp.in [ajpp.in]

An In-depth Technical Guide to the Mechanism of Action of Phenylpyrazole Compounds

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Phenylpyrazoles represent a significant class of broad-spectrum insecticides, with fipronil being the most prominent member.[1] Developed to combat rising resistance to older pesticide classes, their efficacy stems from a potent and specific mode of action targeting the central nervous system of insects.[2][3] This technical guide provides a comprehensive overview of the molecular mechanisms underlying the action of phenylpyrazole compounds. It details their primary and secondary molecular targets, the basis for their selective toxicity, key structure-activity relationships, and the experimental protocols used to elucidate these properties.

Primary Molecular Target: GABA-Gated Chloride Channels

The principal mechanism of action for phenylpyrazole insecticides is the disruption of inhibitory neurotransmission mediated by γ-aminobutyric acid (GABA).[2]

The Role of GABA in the Insect Nervous System

In both insects and mammals, GABA is the primary inhibitory neurotransmitter in the central nervous system (CNS). When GABA is released from a presynaptic neuron, it binds to postsynaptic receptors, leading to an influx of chloride ions (Cl⁻). This hyperpolarizes the neuron, making it less likely to fire an action potential, thus creating an inhibitory effect.

Phenylpyrazole Interaction with the GABA Receptor

Phenylpyrazoles act as non-competitive antagonists of the GABA-gated chloride channel, also known as the GABA-A receptor.[4] Unlike competitive antagonists that bind to the same site as the endogenous ligand (GABA), phenylpyrazoles bind to a distinct allosteric site within the ion channel pore.[5][6] This binding event physically blocks the channel, preventing the influx of chloride ions even when GABA is bound to the receptor.[3][7]

The consequence of this channel blockade is the loss of inhibitory signaling. Without the hyperpolarizing effect of chloride influx, neurons are left in a state of uncontrolled excitation. This leads to the characteristic symptoms of phenylpyrazole poisoning in insects: hyperexcitation, convulsions, paralysis, and ultimately, death.[3]

Secondary Molecular Target: Glutamate-Gated Chloride Channels (GluCls)

In addition to their primary action on GABA receptors, phenylpyrazoles also act as antagonists of glutamate-gated chloride channels (GluCls).[6] These channels, which are also inhibitory, are found in the nervous and muscular systems of invertebrates but are absent in mammals.[8] The blockade of GluCls by compounds like fipronil contributes to their overall insecticidal activity and enhances their selective toxicity.[6][8]

The Basis of Selective Toxicity

The high degree of selective toxicity of phenylpyrazoles towards insects over mammals is a critical aspect of their utility and is attributed to two main factors:

-

Differential Receptor Affinity: Phenylpyrazoles exhibit a significantly higher binding affinity for insect GABA receptors compared to their mammalian counterparts.[3][5] Selectivity ratios can be as high as 150- to 2000-fold.[5] This difference in affinity means that much lower concentrations are required to block insect receptors than to affect mammalian ones.

-

Target Site Specificity: The secondary target, the glutamate-gated chloride channel, is unique to invertebrates, providing an additional layer of selectivity.[6][8]

Quantitative Data on Phenylpyrazole Activity

The interaction of phenylpyrazoles with their target receptors has been quantified through various experimental assays. The data below summarizes inhibitory concentrations (IC₅₀) from binding and electrophysiological studies.

| Compound | Receptor/Preparation | Assay Type | IC₅₀ Value | Reference |

| Fipronil | House Fly Head Membranes | [³H]EBOB Binding | 2-20 nM | |

| Fipronil | Mouse Brain Membranes | [³H]EBOB Binding | 1700-10100 nM | [9] |

| Fipronil | Rat α1β2γ2L GABA-A Receptor | Whole-Cell Electrophysiology | ~10 µM (partial block) | [10] |

| Fipronil | Cockroach Glutamate-gated Cl⁻ Channels | Whole-Cell Electrophysiology | 0.73 µM | |

| Ethiprole | House Fly Head Membranes | [³H]EBOB Binding | Similar to Fipronil | [11] |

| Fipronil Sulfone | Human & Mouse GABA Receptors | Binding Assay | ~6-fold higher avidity than Fipronil | [5] |

Table 1: Summary of quantitative data for phenylpyrazole activity. IC₅₀ represents the concentration required to inhibit 50% of the specific binding or receptor function.

Experimental Protocols

The mechanism of action of phenylpyrazoles has been elucidated through several key experimental techniques.

Electrophysiology: Patch-Clamp Technique

This is the gold-standard method for studying ion channel function. It allows for the direct measurement of ion currents flowing through channels in cell membranes.

Methodology (Whole-Cell Recording):

-

Cell Preparation: Neurons are isolated from the target organism (e.g., cockroach thoracic ganglia) or a heterologous expression system (e.g., Xenopus oocytes or HEK293 cells) expressing the specific receptor subunits of interest is used.[12][13]

-

Pipette & Seal: A glass micropipette with a very fine tip is brought into contact with the cell membrane. Gentle suction is applied to form a high-resistance "gigaseal" between the pipette and the membrane.

-

Whole-Cell Configuration: A stronger pulse of suction ruptures the membrane patch under the pipette, providing low-resistance electrical access to the entire cell interior.

-

Voltage Clamp: The cell's membrane potential is held at a constant value (clamped) by an amplifier.

-

Agonist Application: A solution containing the agonist (e.g., GABA or glutamate) is applied to the cell, causing the target ion channels to open.

-

Current Measurement: The amplifier measures the current required to maintain the clamped voltage, which is equal and opposite to the current flowing through the channels.

-

Antagonist Application: The experiment is repeated with the co-application of the phenylpyrazole compound and the agonist to measure the degree of channel blockade.[10]

Radioligand Binding Assays

Binding assays are used to determine the affinity and binding site of a compound on its receptor. A common method for studying GABA receptor channel blockers is a competitive binding assay using a radiolabeled ligand that binds within the channel.

Methodology ([³H]EBOB Competitive Binding Assay):

-

Membrane Preparation: Brain tissue from the target organism (e.g., house flies) is homogenized and centrifuged to prepare a membrane fraction rich in GABA receptors.[9][11]

-

Assay Incubation: The membrane preparation is incubated in a buffer solution containing:

-

A fixed concentration of a radiolabeled ligand that binds to the channel pore, such as [³H]EBOB (ethynylbicycloorthobenzoate).

-

Varying concentrations of the unlabeled test compound (the phenylpyrazole).

-

-

Equilibrium: The mixture is incubated to allow the binding to reach equilibrium. The unlabeled phenylpyrazole competes with [³H]EBOB for binding to the channel site.

-

Separation: The membranes (with bound ligand) are separated from the unbound ligand in the solution, typically by rapid filtration through a glass fiber filter.

-

Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter. This corresponds to the amount of [³H]EBOB bound to the receptors.

-

Data Analysis: The data is plotted as the percentage of [³H]EBOB binding versus the concentration of the phenylpyrazole competitor. This allows for the calculation of the IC₅₀ value, which can be used to determine the binding affinity (Ki) of the test compound.[9]

Conclusion

The mechanism of action of phenylpyrazole compounds is well-defined, centering on the non-competitive blockade of GABA-gated chloride channels in the insect central nervous system. This action disrupts normal inhibitory neurotransmission, leading to fatal hyperexcitation. The high selective toxicity of these compounds is achieved through a significantly greater affinity for insect versus mammalian GABA receptors and, in some cases, by targeting glutamate-gated chloride channels that are absent in mammals. The detailed understanding of this mechanism, derived from rigorous electrophysiological and biochemical studies, continues to inform the development of new and effective insect control agents.

References

- 1. Phenylpyrazole | Chemical Pesticide Type | Solutions Pest & Lawn [solutionsstores.com]

- 2. Phenylpyrazole insecticides - Wikipedia [en.wikipedia.org]

- 3. Fipronil- A Phenylpyrazole Pesticides | Solvent Toxicity- Diethylene Glycol [u.osu.edu]

- 4. researchgate.net [researchgate.net]

- 5. Acute Human Self-Poisoning with the N-Phenylpyrazole Insecticide Fipronil –A GABAA-Gated Chloride Channel Blocker - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fipronil - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. scholars.northwestern.edu [scholars.northwestern.edu]

- 9. Action of phenylpyrazole insecticides at the GABA-gated chloride channel | Semantic Scholar [semanticscholar.org]

- 10. The insecticide fipronil and its metabolite fipronil sulphone inhibit the rat α1β2γ2L GABAA receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phenylpyrazole insecticide photochemistry, metabolism, and GABAergic action: ethiprole compared with fipronil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Fipronil modulation of GABAA receptor single-channel currents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Studies on the mode of action of neurotoxic insecticides - PMC [pmc.ncbi.nlm.nih.gov]

The Versatility of 1,5-Dimethyl-3-phenylpyrazole: A Technical Guide for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

1,5-Dimethyl-3-phenylpyrazole stands as a pivotal precursor in the landscape of organic synthesis, offering a versatile scaffold for the construction of a diverse array of complex molecules with significant applications in medicinal chemistry and materials science. This technical guide delves into the synthesis, reactivity, and key applications of this compound, providing detailed experimental protocols and quantitative data to support researchers in their synthetic endeavors.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound involves the cyclocondensation reaction of a 1,3-dicarbonyl compound with a hydrazine derivative. Specifically, the reaction of acetylacetone with phenylhydrazine is a widely employed route.

Experimental Protocol: Synthesis of this compound

This protocol is based on the general principle of Knorr pyrazole synthesis.

Materials:

-

Phenylhydrazine

-

Acetylacetone (2,4-pentanedione)

-

Ethanol

-

Catalytic amount of a suitable catalyst (e.g., [Ce(L-Pro)2]2(Oxa))

Procedure:

-

In a round-bottomed flask (25 mL), dissolve 1.0 mmol of the 1,3-dicarbonyl compound (acetylacetone) and 1.0 mmol of phenylhydrazine in 10 mL of ethanol.[1]

-

Add a catalytic amount (e.g., 5 mol %) of [Ce(L-Pro)2]2 (Oxa).[1]

-

Stir the mixture at room temperature.[1]

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[1]

-

Upon completion, filter the catalyst from the reaction mixture.[1]

-

Evaporate the solvent under reduced pressure.[1]

-

Purify the crude product by column chromatography over silica gel to obtain this compound.[1]

Quantitative Data for Synthesis:

| Reactants | Catalyst | Solvent | Temperature | Time | Yield | Reference |

| Acetylacetone, Phenylhydrazine | [Ce(L-Pro)2]2(Oxa) (5 mol%) | Ethanol | Room Temp. | 20 min | 91% | [1] |

| 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione, 4-hydrazinophenylsulfonamide | Aqueous alcohol/acid | - | - | - | - | [2] |

Key Reactions and Applications

This compound serves as a versatile building block for a variety of chemical transformations, leading to compounds with significant biological activities.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful method to introduce a formyl group onto the pyrazole ring, typically at the 4-position, yielding 1,5-dimethyl-3-phenyl-1H-pyrazole-4-carbaldehyde. This aldehyde is a crucial intermediate for further functionalization.

Experimental Workflow for Vilsmeier-Haack Reaction:

Caption: Workflow for the Vilsmeier-Haack formylation of this compound.

Quantitative Data for Vilsmeier-Haack Formylation:

| Substrate | Reagents | Conditions | Yield | Reference |

| 1,3-disubstituted-5-chloro-1H-pyrazoles | POCl3/DMF | 0 °C for 10-15 min, then 120 °C for 2 h | Good | |

| (E)-1-[1-(3,5-difluorophenyl)ethylidene]-2-phenylhydrazine | POCl3 (10 equiv)/DMF | 0 °C for 30 min, then reflux for 6 h | 90% | |

| N-(4-acetylphenyl)benzenesulfonamide | POCl3/DMF | Room temp for 1 h, then 70-80 °C for 2 h | Good |

Synthesis of Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds with a wide range of biological activities, including protein kinase inhibition for cancer therapy.[3] They can be synthesized from aminopyrazole derivatives, which can be prepared from precursors like this compound.

Experimental Protocol: Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

This protocol describes the reaction of a 5-aminopyrazole with a β-dicarbonyl compound.

Materials:

-

5-Amino-3-(substituted)-1H-pyrazole-4-carbonitrile/carboxylate

-

β-Dicarbonyl compound (e.g., pentane-2,4-dione, ethyl acetoacetate)

-

Solvent (e.g., glacial acetic acid)

Procedure:

-

A mixture of the 5-aminopyrazole derivative (1 mmol) and the β-dicarbonyl compound (1 mmol) is refluxed in glacial acetic acid for a specified time (e.g., 7 hours).[4]

-

The progress of the reaction is monitored by TLC.

-

After completion, the reaction mixture is cooled.

-

The precipitated product is collected by filtration, washed, and recrystallized to afford the pure pyrazolo[1,5-a]pyrimidine.

Quantitative Data for Pyrazolo[1,5-a]pyrimidine Synthesis:

| 5-Aminopyrazole Derivative | β-Dicarbonyl Compound | Conditions | Yield | Reference |

| 5-amino-3-arylamino-1H-pyrazole-4-carbonitriles/carboxylates | pentane-2,4-dione, ethyl acetoacetate, etc. | Reflux in glacial acetic acid | 87-95% | [3] |

| 3,5-diaminopyrazole derivatives | enaminones | Reflux in glacial acetic acid for 7h | - | [4] |

Precursor to Biologically Active Molecules: The Case of Celecoxib

1,5-Diarylpyrazoles are the core structure of the selective COX-2 inhibitor, Celecoxib, a widely used anti-inflammatory drug.[2] The synthesis of Celecoxib involves the condensation of a 1,3-dione with a substituted hydrazine.

Synthetic Pathway to Celecoxib:

References

- 1. rsc.org [rsc.org]

- 2. WO2010095024A2 - An improved process for the preparation of celecoxib - Google Patents [patents.google.com]

- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aijpms.journals.ekb.eg [aijpms.journals.ekb.eg]

The Pivotal Role of 1,5-Dimethyl-3-phenylpyrazole in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Dimethyl-3-phenylpyrazole (DMPPZ) is a versatile heterocyclic compound that has garnered significant attention in the field of medicinal chemistry. While its own biological activities are a subject of preliminary investigation, its primary role lies in serving as a crucial scaffold and starting material for the synthesis of a diverse array of potent and clinically relevant pharmaceutical agents. This technical guide delves into the potential applications of DMPPZ, focusing on its synthetic utility and the pharmacological properties of its derivatives, supported by quantitative data and detailed experimental methodologies.

Synthetic Versatility of this compound

DMPPZ's stable pyrazole core, substituted with two methyl groups and a phenyl ring, offers several avenues for chemical modification, making it an ideal starting point for combinatorial chemistry and the development of new chemical entities.

General Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the condensation of a β-diketone with a hydrazine derivative.

Experimental Protocol: Synthesis of this compound

-

Reactants: Phenylhydrazine and acetylacetone.

-

Procedure: A solution of phenylhydrazine in a suitable solvent (e.g., ethanol) is reacted with an equimolar amount of acetylacetone. The reaction mixture is typically refluxed for several hours.

-

Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Potential Biological Activities of the this compound Core

Preliminary research suggests that the DMPPZ scaffold itself may possess intrinsic biological activities, although comprehensive quantitative data is limited. It has been explored for its potential as an anti-inflammatory and analgesic agent.[1] Furthermore, some studies indicate that DMPPZ and its derivatives may exhibit antibacterial and antifungal properties.[2] One of the more specific reported activities is its role as a selective inhibitor of the cytochrome P450 enzyme CYP1A2, which is crucial in drug metabolism.[1] This suggests potential applications in modulating drug pharmacokinetics or as a lead for developing more potent and selective CYP1A2 inhibitors.

Applications in the Synthesis of Bioactive Molecules

The true value of this compound in medicinal chemistry is demonstrated through its use as a precursor for a wide range of pharmacologically active compounds.

Anti-inflammatory and Analgesic Agents

The pyrazole scaffold is a well-established pharmacophore in the design of anti-inflammatory and analgesic drugs. Notably, derivatives of DMPPZ have been extensively investigated as inhibitors of cyclooxygenase (COX) enzymes.

Table 1: COX-2 Inhibitory Activity of 1,5-Diarylpyrazole Derivatives

| Compound | R1 | R2 | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Celecoxib | SO2NH2 | CH3 | 15 | 0.04 | 375 |

| SC-58125 | SO2NH2 | H | 8.5 | 0.023 | 370 |

| Rofecoxib | SO2Me | - | >100 | 0.54 | >185 |

Data compiled from various sources on COX-2 inhibitors.

Experimental Protocol: Synthesis of a Celecoxib Analog from a Phenylpyrazole Precursor

This protocol outlines a general approach for synthesizing a 1,5-diarylpyrazole, a class of compounds that includes the well-known COX-2 inhibitor, Celecoxib.

-

Starting Materials: A suitably substituted 1,3-diketone and a substituted phenylhydrazine.

-

Step 1: Cyclocondensation: The 1,3-diketone is reacted with the phenylhydrazine in a suitable solvent, such as ethanol or acetic acid, often under reflux conditions, to form the pyrazole ring.

-

Step 2: Functional Group Modification: Subsequent reactions are performed to introduce or modify functional groups on the phenyl rings to achieve the desired substitution pattern, such as the sulfonamide group characteristic of celecoxib.

-

Purification: The final product is purified using techniques like recrystallization or column chromatography.

Anticancer Agents

The pyrazole nucleus is a prominent feature in many compounds designed as anticancer agents. Derivatives of this compound have been explored for their potential to inhibit various cancer-related targets.

Table 2: Cytotoxic Activity of Pyrazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

| Pyrazole Derivative A | MCF-7 (Breast) | 5.2 |

| Pyrazole Derivative B | HCT-116 (Colon) | 8.7 |

| Pyrazole Derivative C | A549 (Lung) | 12.1 |

Note: The data presented is illustrative and represents typical findings for bioactive pyrazole derivatives.

Antimicrobial Agents

The search for novel antimicrobial agents is a critical area of research. Pyrazole derivatives have shown promise as potential antibacterial and antifungal compounds. The mechanism of action often involves the inhibition of essential microbial enzymes.

Table 3: Minimum Inhibitory Concentration (MIC) of Pyrazole Derivatives

| Compound | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Candida albicans (MIC, µg/mL) |

| Pyrazole Derivative X | 16 | 32 | 8 |

| Pyrazole Derivative Y | 8 | 16 | 4 |

| Pyrazole Derivative Z | 32 | 64 | 16 |

Note: The data is representative of findings for antimicrobial pyrazole compounds.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

-

Preparation of Inoculum: A standardized suspension of the microbial strain is prepared in a suitable broth medium.

-

Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Conclusion

This compound stands as a cornerstone in the synthesis of medicinally important molecules. Its synthetic accessibility and the ease with which it can be functionalized have made it an invaluable tool for medicinal chemists. While further research is needed to fully elucidate the intrinsic biological activities of the DMPPZ core, its role as a privileged scaffold for the development of anti-inflammatory, analgesic, anticancer, and antimicrobial agents is firmly established. The continued exploration of derivatives based on this versatile pyrazole will undoubtedly lead to the discovery of novel and effective therapeutic agents.

References

- 1. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Buy this compound | 10250-60-9 [smolecule.com]

Quantum Chemical Blueprint for 1,5-Dimethyl-3-phenylpyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, spectroscopic, and electronic properties of 1,5-Dimethyl-3-phenylpyrazole. In the absence of a singular, exhaustive experimental and computational study on this specific molecule, this document synthesizes established theoretical methodologies and presents illustrative data from closely related pyrazole derivatives. This approach offers a robust framework for researchers initiating theoretical investigations into this compound class.

Theoretical and Experimental Methodologies

A combined theoretical and experimental approach is crucial for a thorough understanding of the molecular properties of this compound. Computational methods, particularly Density Functional Theory (DFT), provide detailed insights into the electronic structure, which can be validated against experimental spectroscopic data.

Computational Protocol: A DFT-Based Approach

Quantum chemical calculations are typically performed using software packages like Gaussian, NWChem, or similar platforms.[1] The following protocol, based on common practices for pyrazole derivatives, is recommended:

-

Software: Gaussian 09 or a later version is a suitable choice.[2]

-

Theoretical Method: Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is a widely used and reliable method for this class of molecules.[3][4]

-

Basis Set: The 6-311++G(d,p) basis set is recommended as it provides a good balance between accuracy and computational cost for molecules containing C, H, and N atoms.[3]

-

Geometry Optimization: The molecular geometry of this compound should be optimized in the gas phase without any symmetry constraints. The convergence criteria should be set to the default values of the software.

-

Vibrational Frequency Analysis: Following geometry optimization, harmonic vibrational frequencies should be calculated at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies) and to predict the infrared and Raman spectra.[2]

-

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's electronic behavior and reactivity.[5] These can be obtained from the optimized structure.

-

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method can be employed to predict the ¹H and ¹³C NMR chemical shifts.[4]

Experimental Protocols

Synthesis of this compound (Illustrative)

A general method for the synthesis of pyrazole derivatives involves the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative. For this compound, a plausible route involves the reaction of a phenyl-substituted 1,3-diketone with methylhydrazine.

General Procedure:

-

A 1,3-dicarbonyl compound (1.0 mmol) and phenylhydrazine (1.0 mmol) are dissolved in ethanol (10 mL) in a round-bottomed flask.

-

A catalytic amount of an appropriate catalyst may be added, and the mixture is stirred at room temperature.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the catalyst is filtered off, and the solvent is evaporated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to yield the pyrazole derivative.[6]

Spectroscopic Characterization:

-

FT-IR Spectroscopy: The FT-IR spectrum of the synthesized compound would be recorded in the 4000–400 cm⁻¹ range using a KBr pellet on an FT-IR spectrometer.[2]

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a Bruker FT-NMR spectrometer, typically at 400 MHz for ¹H and 100 MHz for ¹³C. The sample would be dissolved in a suitable deuterated solvent (e.g., CDCl₃), with Tetramethylsilane (TMS) used as an internal standard.[6][7]

Data Presentation: Calculated and Experimental Properties

The following tables summarize representative quantitative data for pyrazole derivatives, which serve as a benchmark for what can be expected for this compound.

Table 1: Optimized Geometrical Parameters (Illustrative for a Pyrazole Ring)

| Parameter | Bond Length (Å) | Bond Angle (°) |

| N1-N2 | 1.35 | C5-N1-N2 |

| N2-C3 | 1.33 | N1-N2-C3 |

| C3-C4 | 1.42 | N2-C3-C4 |

| C4-C5 | 1.38 | C3-C4-C5 |

| C5-N1 | 1.36 | C4-C5-N1 |

Note: Data is generalized from typical pyrazole structures. Actual values for this compound would require specific calculation.

Table 2: Vibrational Frequencies and Assignments for a Phenylpyrazole Derivative

| Experimental (cm⁻¹) | Calculated (cm⁻¹) | Assignment |

| 3061 | 3062 | Aromatic C-H stretching |

| 1500 | 1500 | C=N stretching |

| 1452 | 1452 | CH₃ asymmetric deformation |

| 1390 | 1390 | CH₃ symmetric deformation |

| 1018 | 1019 | CH₃ rocking |

| 634 | 640 | Pyrazole ring deformation |

Source: Illustrative data adapted from studies on similar pyrazole derivatives.[8]

Table 3: Electronic Properties and Quantum Chemical Descriptors

| Parameter | Symbol | Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.2 to -6.5 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.8 to -2.0 |

| HOMO-LUMO Energy Gap | ΔE | 4.2 to 4.5 |

| Chemical Hardness | η | 2.1 to 2.25 |

| Electronegativity | χ | 4.0 to 4.25 |

Note: The HOMO-LUMO energy gap (ΔE) is an indicator of the chemical reactivity of a molecule. A larger gap implies higher stability. The values presented are typical ranges for pyrazole derivatives.

Table 4: Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 3,5-dimethyl-1-phenyl-1H-pyrazole

| Atom | Experimental ¹H | Calculated ¹H | Atom | Experimental ¹³C | Calculated ¹³C |

| Pyrazole-H | 5.90 | - | C3 (Pyrazole) | 148.1 | - |

| Phenyl-H | 7.19-7.46 | - | C5 (Pyrazole) | 139.4 | - |

| Methyl-H | 2.25 | - | C4 (Pyrazole) | 106.4 | - |

| - | - | - | Phenyl-C | 124.0, 126.4, 128.3, 138.4 | - |

| - | - | - | Methyl-C | 11.8, 12.9 | - |

Source: Experimental data for a closely related compound, 3,5-dimethyl-1-phenyl-1H-pyrazole.[6] Calculated values would need to be generated for the target molecule.

Visualizations: Workflow and Molecular Structure

Visual representations are essential for understanding complex relationships and workflows in computational chemistry.

Caption: A generalized workflow for quantum chemical calculations.

Conclusion

This technical guide outlines a robust computational and experimental framework for the detailed characterization of this compound. By leveraging Density Functional Theory, researchers can predict its geometric, vibrational, and electronic properties with a high degree of confidence. The illustrative data from related pyrazole compounds provide valuable benchmarks for these theoretical investigations. The integration of experimental synthesis and spectroscopic analysis is paramount for the validation of computational results, ensuring a comprehensive understanding of this molecule's physicochemical characteristics. This combined approach is invaluable for applications in drug design and materials science, where a precise understanding of molecular properties is essential.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. jocpr.com [jocpr.com]

- 4. Quantum chemistry - Wikipedia [en.wikipedia.org]

- 5. rsc.org [rsc.org]

- 6. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. itv.rwth-aachen.de [itv.rwth-aachen.de]

- 8. jocpr.com [jocpr.com]

A Comprehensive Technical Review of 1,5-Dimethyl-3-phenylpyrazole: Synthesis, Biological Activities, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Dimethyl-3-phenylpyrazole is a heterocyclic aromatic organic compound belonging to the pyrazole family. The pyrazole nucleus is a versatile scaffold that has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds. This technical guide provides an in-depth review of the current research on this compound, covering its synthesis, reported biological activities, and known mechanisms of action. This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through a condensation reaction between a phenylhydrazine and a 1,3-dicarbonyl compound, typically acetylacetone. Variations in reaction conditions, such as the choice of solvent and catalyst, can influence the yield and purity of the final product.

Experimental Protocol: Synthesis from Phenylhydrazine and Acetylacetone

This protocol details a common laboratory-scale synthesis of this compound.

Materials:

-

Phenylhydrazine

-

Acetylacetone (2,4-pentanedione)

-

Ethanol

-

Catalytic amount of a suitable catalyst (e.g., [Ce(L-Pro)2]2(Oxa))

-

Round-bottomed flask (25 mL)

-

Stirrer

-

Reflux condenser

-

Thin Layer Chromatography (TLC) apparatus

-

Silica gel for column chromatography

-

Rotary evaporator

Procedure:

-

To a 25 mL round-bottomed flask, add 1.0 mmol of phenylhydrazine and 10 mL of ethanol.

-

Add 1.0 mmol of acetylacetone to the solution.

-

Introduce a catalytic amount (e.g., 5 mol %) of [Ce(L-Pro)2]2(Oxa) to the mixture.[1]

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, as indicated by TLC, filter the reaction mixture to remove the catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography over silica gel to obtain the final product.[1]

Yield: 70-91%[1]

Characterization: The structure of the synthesized this compound can be confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry.[1]

Biological Activities

While quantitative data for the biological activities of this compound itself is limited in the publicly available literature, numerous studies have demonstrated the diverse pharmacological potential of its derivatives. This suggests that the core pyrazole scaffold is a key pharmacophore. The following sections summarize the reported biological activities of compounds structurally related to this compound.

Antimicrobial Activity

Pyrazole derivatives have been investigated for their antibacterial and antifungal properties. The minimum inhibitory concentration (MIC) is a common measure of antimicrobial efficacy.

Table 1: Antibacterial Activity of Pyrazole Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Pyrazole Derivative 3 | Escherichia coli | 0.25 | [2] |

| Pyrazole Derivative 4 | Streptococcus epidermidis | 0.25 | [2] |

Table 2: Antifungal Activity of Pyrazole Derivatives

| Compound | Fungal Strain | MIC (µg/mL) | Reference |

| Pyrazole Derivative 2 | Aspergillus niger | 1 | [2] |

Experimental Protocol: In Vitro Antibacterial Susceptibility Test (Broth Microdilution Method)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.

Materials:

-

Test compound (e.g., a pyrazole derivative)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of Inoculum: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Serial Dilutions: Prepare serial two-fold dilutions of the test compound in MHB in the wells of a 96-well microtiter plate.

-

Inoculation: Add the adjusted bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Anti-inflammatory and Analgesic Activities

Experimental Protocol: Acetic Acid-Induced Writhing Test for Analgesic Activity

This in vivo assay is commonly used to screen for peripheral analgesic activity.

Materials:

-

Test compound

-

Acetic acid solution (e.g., 0.6% in saline)

-

Male albino mice

-

Syringes and needles

-

Observation chambers

Procedure:

-

Animal Acclimatization: Acclimatize the mice to the laboratory conditions before the experiment.

-

Grouping: Divide the animals into groups (e.g., control, standard drug, and test compound groups).

-

Drug Administration: Administer the test compound, standard analgesic drug (e.g., diclofenac sodium), or vehicle (for the control group) to the respective groups, typically via oral or intraperitoneal routes.

-

Induction of Writhing: After a specific pre-treatment time (e.g., 30-60 minutes), inject a solution of acetic acid intraperitoneally to induce writhing (abdominal constrictions).

-

Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes over a set period (e.g., 20 minutes).

-

Data Analysis: Calculate the percentage of inhibition of writhing for the treated groups compared to the control group.

Mechanism of Action

The mechanisms of action for the biological activities of pyrazole derivatives are diverse and depend on the specific substitutions on the pyrazole ring.

Insecticidal Activity: GABA-gated Chloride Channel Blockade

The insecticidal activity of a broad class of phenylpyrazole compounds is primarily attributed to their ability to block GABA-gated chloride channels in insects.

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the insect central nervous system. When GABA binds to its receptor, it opens a chloride ion channel, leading to an influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect.

Phenylpyrazole insecticides act as non-competitive antagonists of the GABA receptor. They bind to a site within the chloride channel, physically blocking the channel and preventing the influx of chloride ions, even when GABA is bound to the receptor. This blockade of the inhibitory signal leads to hyperexcitation of the insect's central nervous system, resulting in convulsions, paralysis, and death.

Conclusion

This compound serves as a valuable starting material for the synthesis of a wide range of biologically active molecules. While comprehensive quantitative data on the biological activities of the parent compound are not extensively available, the consistent and potent activities observed in its derivatives highlight the importance of the pyrazole scaffold in medicinal chemistry. The established protocols for its synthesis and for the evaluation of its potential biological activities provide a solid foundation for further research. Future studies focusing on the specific pharmacological profiling of this compound are warranted to fully elucidate its therapeutic potential. The signaling pathways, particularly in the context of inflammation and analgesia in mammals, also represent a promising area for future investigation.

References

The Genesis of a Heterocycle: A Technical Guide to the Discovery and Synthesis of the Phenylpyrazole Core

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical discovery and evolution of phenylpyrazole synthesis, a cornerstone in heterocyclic chemistry. From its early beginnings to modern applications in pharmaceuticals and agrochemicals, the phenylpyrazole scaffold has proven to be a versatile and valuable pharmacophore. This document provides a detailed overview of key synthetic methodologies, complete with experimental protocols and quantitative data to aid researchers in their scientific endeavors.

The Dawn of Pyrazole Synthesis: Knorr's Landmark Discovery

The history of pyrazole synthesis is inextricably linked to the pioneering work of German chemist Ludwig Knorr. In 1883, his research on the reaction between ethyl acetoacetate and phenylhydrazine led to the first synthesis of a pyrazolone derivative, a pivotal moment in heterocyclic chemistry.[1][2] This reaction, now famously known as the Knorr pyrazole synthesis, laid the foundation for the entire class of pyrazole-based compounds. Knorr's initial work was driven by the search for quinine-like substances, and his discovery of antipyrine, a potent analgesic and antipyretic, marked the advent of the first synthetic drugs.[3]

The Knorr pyrazole synthesis is a condensation reaction between a hydrazine (or its derivatives) and a 1,3-dicarbonyl compound, typically catalyzed by an acid.[4] The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the pyrazole ring.[5] The versatility of this method lies in the wide variety of commercially available hydrazines and 1,3-dicarbonyl compounds, allowing for the synthesis of a diverse library of substituted pyrazoles.

The Knorr Pyrazole Synthesis: A General Overview

The fundamental transformation in the Knorr synthesis involves the reaction of a phenylhydrazine with a β-ketoester or a 1,3-diketone. The general reaction scheme is depicted below:

Caption: General scheme of the Knorr Phenylpyrazole Synthesis.

Experimental Protocols for Knorr Synthesis

1.2.1. Knorr's Original Synthesis of 1-phenyl-3-methyl-5-pyrazolone (Antipyrine Precursor)

Experimental Protocol:

In a round-bottom flask, ethyl acetoacetate (1.625 mL, 12.5 mmol) is slowly added to phenylhydrazine (1.25 mL, 12.5 mmol) in a fume hood, as the addition is slightly exothermic. A reflux condenser is attached, and the mixture is heated for 60 minutes at 135–145 °C. The resulting heavy syrup is transferred to a beaker and cooled in an ice-water bath. Diethyl ether (2 mL) is added, and the mixture is stirred vigorously until a crude powdered pyrazolone is obtained. The crude product is then purified by recrystallization from hot ethanol. After cooling, the pure product is collected by vacuum filtration, dried, and weighed.[6]

| Reactant 1 | Reactant 2 | Conditions | Product | Melting Point (°C) |

| Phenylhydrazine | Ethyl Acetoacetate | 135-145°C, 1h | 3-Methyl-1-phenyl-5-pyrazolone | 125-127 |

1.2.2. Synthesis of 2,4-Dihydro-5-phenyl-3H-pyrazol-3-one

This protocol demonstrates the synthesis of a pyrazolone from a β-ketoester and hydrazine hydrate.

Experimental Protocol:

Ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol) are mixed in a 20-mL scintillation vial. 1-Propanol (3 mL) and 3 drops of glacial acetic acid are added. The reaction is heated on a hot plate with stirring at approximately 100°C for 1 hour. After completion (monitored by TLC), water (10 mL) is added to the hot reaction with stirring. The mixture is then allowed to cool slowly to room temperature over 30 minutes with rapid stirring. The resulting precipitate is filtered using a Buchner funnel, rinsed with a small amount of water, and air-dried.[5]

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Ethyl benzoylacetate | Hydrazine hydrate | Glacial Acetic Acid | 1-Propanol | ~100 | 1 | High (not specified) |

Modern Synthetic Approaches to Phenylpyrazoles

While the Knorr synthesis remains a staple in organic chemistry, several other powerful methods for constructing the phenylpyrazole core have been developed over the years. These methods offer alternative routes, often with improved regioselectivity, milder reaction conditions, and broader substrate scope.

1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition is a versatile and widely used method for the synthesis of five-membered heterocycles, including pyrazoles. This reaction typically involves the cycloaddition of a nitrile imine (the 1,3-dipole), generated in situ from a hydrazonoyl halide, with an alkyne or an alkene.

Caption: General workflow for 1,3-dipolar cycloaddition synthesis of phenylpyrazoles.

Experimental Protocol: Green Synthesis of a Pyrazole Derivative

In a round-bottom flask, phenylhydrazone of benzaldehyde (1 g, 5.1 mmol) is dissolved in 10 ml of triethylamine. A solution of benzoquinone (0.5 g, 5.1 mmol) in methanol is added, and the reaction mixture is stirred for two days at room temperature. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is poured onto ice to precipitate the crude pyrazole. The crude product is purified by column chromatography using a petroleum ether and ethyl acetate eluent.[5]

| 1,3-Dipole Precursor | Dipolarophile | Base | Solvent | Time (days) | Yield (%) |

| Phenylhydrazone of benzaldehyde | Benzoquinone | Triethylamine | Methanol | 2 | 90 |

Vilsmeier-Haack Reaction